(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
“(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid” is a chemical compound with the CAS Number: 1189357-66-1 . It has a molecular weight of 339.39 . The IUPAC name for this compound is ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 140-141 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Linkers for Solid Phase Synthesis
"(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid" and its derivatives have been used in the synthesis of new linkers for solid phase synthesis, showing higher acid stability compared to standard trityl resins. These supports facilitate the immobilization and cleavage of carboxylic acids and amines after modifications, releasing the products in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of Fluorinated Amino Acids
The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its role in diastereoselective alkylation processes. This application is pivotal for developing amino acid derivatives with potential pharmaceutical properties (Laue, Kröger, Wegelius, & Haufe, 2000).
Protective Groups in Peptide Synthesis
The compound's derivatives have been explored as amino acids protecting groups, offering a novel pathway to prepare asymmetrically protected amino acids. This method highlights the compound's significance in peptide synthesis, particularly for complex structures (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).
Building Blocks for Urea Synthesis
Additionally, derivatives of "this compound" have been synthesized and characterized for their utility in building blocks for the synthesis of dipeptidyl urea esters. This application underscores the compound's role in developing novel urea-based compounds with potential biological activities (Babu & Kantharaju, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidelines on how to handle and store the compound safely.
Mechanism of Action
Target of Action
The primary target of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, also known as Fmoc-amino acid, is the peptide chain in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Mode of Action
The Fmoc group in the compound interacts with the peptide chain by forming an amide bond, which is a key step in peptide synthesis . This interaction results in the addition of the amino acid to the growing peptide chain .
Biochemical Pathways
The compound affects the peptide synthesis pathway. In this pathway, the Fmoc group is first removed, allowing the free amino group of the amino acid to form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .
Pharmacokinetics
As a part of peptide synthesis, it is expected that the compound would be rapidly metabolized and excreted after the peptide chain is formed .
Result of Action
The result of the compound’s action is the formation of a peptide chain, which can then fold into a functional protein . This process is crucial for the production of proteins, which play a wide variety of roles in biological systems .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For example, the Fmoc group is stable at room temperature, which is beneficial for peptide synthesis . Additionally, the compound is stable in aqueous washing operations, which is important for the purification of the peptide chain .
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUWOMDZJCFFDR-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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